2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Description
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at position 1, a pyridin-3-yl moiety at position 3, and an acetonitrile group at position 5. This compound is of interest in medicinal and agrochemical research due to its structural versatility, though specific applications require further exploration .
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)17-12(5-6-14)8-13(16-17)11-4-3-7-15-9-11/h3-4,7-10H,5H2,1-2H3 |
InChI Key |
BIBVYFSTQDUFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the isopropyl and pyridine substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with three analogs differing in substituent groups or heterocyclic systems.
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on substituent contributions.
Electronic and Steric Effects
- Pyridine Substituent Position: The pyridin-3-yl group (target compound) places nitrogen meta to the pyrazole, creating a balanced electronic profile suitable for interactions with polar targets. Pyridin-2-yl (ortho) introduces steric strain between the pyridine nitrogen and pyrazole, possibly reducing conformational flexibility.
- Heterocycle Replacement: Replacing pyridine with thiophen-2-yl removes nitrogen’s electronegativity, lowering polarity and increasing lipid solubility. The sulfur atom may participate in unique non-covalent interactions (e.g., van der Waals).
- Position 1 Substituents: Isopropyl (target compound) offers moderate steric bulk and lipophilicity.
Biological Activity
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, anti-inflammatory, and antitumor properties, supported by research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H15N3
- Molecular Weight : 217.27 g/mol
- CAS Number : 1446321-93-2
Antibacterial Activity
Research has demonstrated that compounds similar to 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile exhibit significant antibacterial properties. For instance, derivatives of pyrazole have shown activity against a variety of Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Bacteria Tested |
|---|---|---|
| Compound A | 50 | E. coli |
| Compound B | 75 | S. aureus |
| Compound C | 100 | P. aeruginosa |
These results indicate that modifications in the structure can lead to varying levels of antibacterial efficacy, suggesting that 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile may possess similar or enhanced activities against specific bacterial strains .
Anti-inflammatory Activity
In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. For example, a study indicated that certain pyrazole compounds reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential for anti-inflammatory applications .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. Compounds related to 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile have been reported to inhibit tumor cell proliferation in various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 25 µM against breast cancer cells (MCF7), indicating significant cytotoxicity .
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial activity of several pyrazole derivatives, including those structurally related to 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile. The results showed promising activity against MRSA and E. coli with MIC values ranging from 10 to 100 µM .
- Anti-inflammatory Mechanism : Research highlighted that pyrazole derivatives could modulate inflammatory pathways by inhibiting NF-kB activation, leading to reduced expression of inflammatory mediators in vitro .
- Antitumor Activity Assessment : A series of pyrazole compounds were tested against various cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxic effects. One compound exhibited a remarkable reduction in cell viability at concentrations as low as 10 µM in leukemia cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
